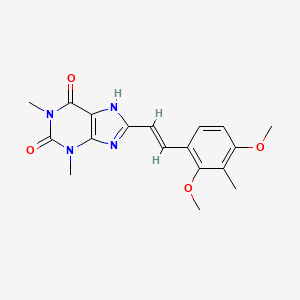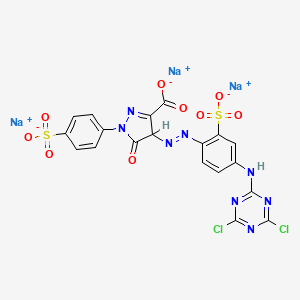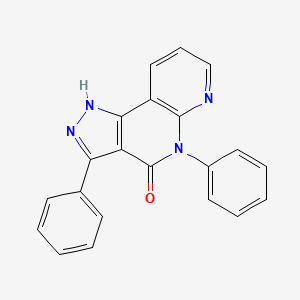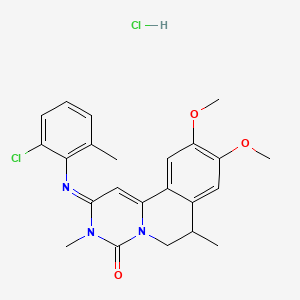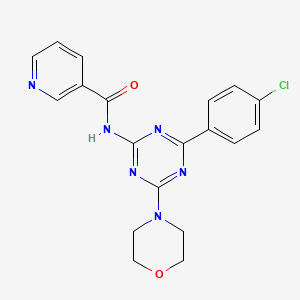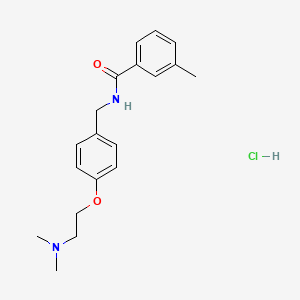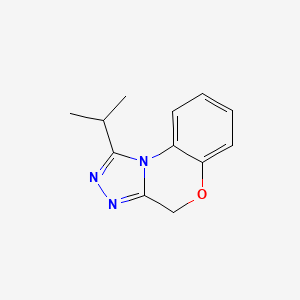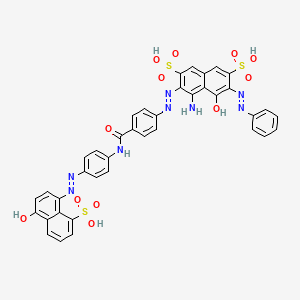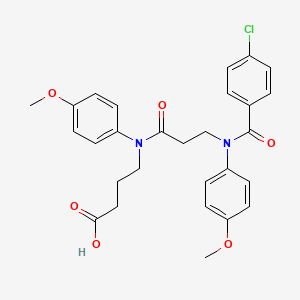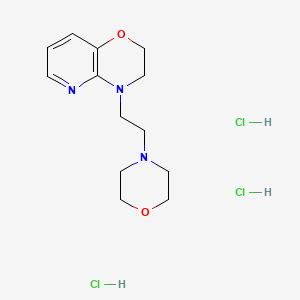
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines elements of pyridine, oxazine, and morpholine, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido-oxazine core, followed by the introduction of the morpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining precise control over reaction parameters, thereby enhancing the overall production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The compound’s unique structure allows it to bind selectively to certain proteins or enzymes, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- tert-Butylamine
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
Compared to similar compounds, 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride stands out due to its unique combination of structural elements. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
86979-78-4 |
|---|---|
Molecular Formula |
C13H22Cl3N3O2 |
Molecular Weight |
358.7 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C13H19N3O2.3ClH/c1-2-12-13(14-3-1)16(8-11-18-12)5-4-15-6-9-17-10-7-15;;;/h1-3H,4-11H2;3*1H |
InChI Key |
HLNXUUXFJUWDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2CCOC3=C2N=CC=C3.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



